

Ethyl 2,4-diphenylacetacetate IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,4-diphenylacetacetate*

Cat. No.: *B1617159*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-oxo-2,4-diphenylbutanoate

This technical guide provides a comprehensive overview of ethyl 3-oxo-2,4-diphenylbutanoate, a β -keto ester of significant interest in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and reactivity, with a focus on its applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound commonly known as **ethyl 2,4-diphenylacetacetate** is systematically named ethyl 3-oxo-2,4-diphenylbutanoate according to IUPAC nomenclature.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is a research chemical with the molecular formula $C_{18}H_{18}O_3$ and a molecular weight of approximately 282.33 g/mol .[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Physicochemical Properties of Ethyl 3-oxo-2,4-diphenylbutanoate

Property	Value
IUPAC Name	ethyl 3-oxo-2,4-diphenylbutanoate[1][3]
Synonyms	Ethyl 2,4-diphenylacetate, Ethyl α,γ -diphenylacetate[1][2]
CAS Number	2901-29-3[1]
Molecular Formula	C ₁₈ H ₁₈ O ₃ [4][5][6]
Molecular Weight	282.33 g/mol [4][5]
Melting Point	79 °C[7]
Boiling Point	388.8±27.0 °C (Predicted)[7]
Density	1.127±0.06 g/cm ³ (Predicted)[7]

Synthesis and Purification

The primary synthetic route to ethyl 3-oxo-2,4-diphenylbutanoate is the Claisen condensation.[8] This reaction involves the base-mediated self-condensation of ethyl phenylacetate.[8] Strong bases such as potassium tert-butoxide or sodium ethoxide are typically employed to facilitate the reaction.[8] An alternative, though less common, approach is the crossed Claisen condensation of two different esters.[8]

Experimental Protocol: Claisen Condensation

This protocol describes a general procedure for the synthesis of ethyl 3-oxo-2,4-diphenylbutanoate.

Materials:

- Ethyl phenylacetate
- Strong base (e.g., potassium tert-butoxide or sodium ethoxide)
- Anhydrous solvent (e.g., toluene or THF, though solvent-free conditions are possible[8])
- 0.5 M Hydrochloric acid (HCl) for quenching

- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Ethanol for recrystallization

Procedure:

- Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl phenylacetate and the chosen anhydrous solvent (if not solvent-free).
- Base Addition: The strong base is added portion-wise to the stirred solution. The reaction mixture is then heated to the appropriate temperature (this may vary depending on the base and solvent used) and stirred for several hours.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Quenching: After the reaction is complete, the mixture is cooled to room temperature. The base is neutralized by the slow, dropwise addition of 0.5 M HCl until the solution is acidic.^[8]
- Extraction: The product is extracted from the aqueous layer using an organic solvent. The organic layers are combined.
- Drying and Concentration: The combined organic extract is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude solid is purified by recrystallization.^[8] Ethanol is a commonly used solvent for this purpose.^[8] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals, which are then collected by vacuum filtration.^[8]

Spectroscopic Characterization

The structure of ethyl 3-oxo-2,4-diphenylbutanoate can be confirmed using various spectroscopic methods. Spectroscopic data, including ^1H NMR, ^{13}C NMR, and IR spectra, are available in chemical databases.[\[9\]](#)

Table 2: Hypothetical Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm $^{-1}$)	Vibrational Mode
Aromatic C-H	3100-3000	Stretch
Aliphatic C-H	2980-2850	Stretch
Ester C=O	1750-1735	Stretch
Ketone C=O	1725-1705	Stretch

Data is based on typical values for these functional groups.[\[8\]](#)

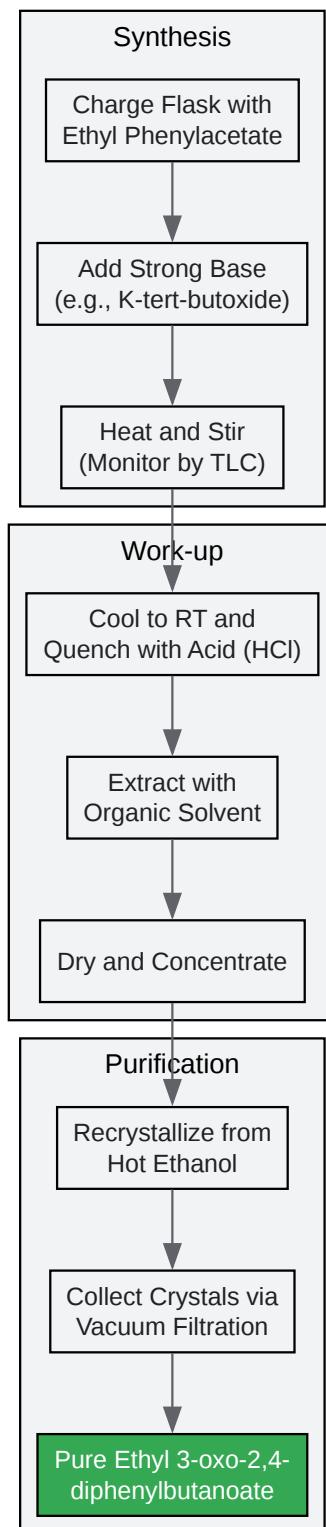
Chemical Reactivity and Applications in Drug Development

The dual functionality of the β -keto ester group in ethyl 3-oxo-2,4-diphenylbutanoate makes it a versatile intermediate in organic synthesis.[\[8\]](#) This reactivity is particularly valuable in the construction of heterocyclic compounds, which are core scaffolds in many pharmaceuticals.

Synthesis of Heterocycles

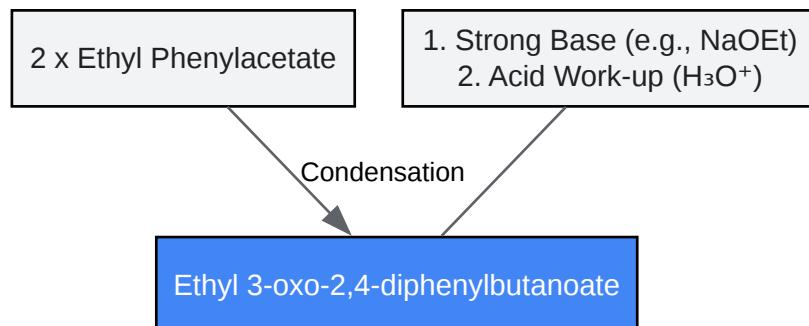
The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery.[\[8\]](#) Ethyl 3-oxo-2,4-diphenylbutanoate serves as a key precursor for various heterocyclic systems.

- Pyrazoles: Reaction with hydrazines can lead to the formation of pyrazole derivatives, a class of compounds known for a wide range of pharmacological activities.[\[8\]](#)
- Pyrimidines: Condensation with amidines can yield pyrimidine derivatives.[\[8\]](#)
- Pyridones: Cyclization reactions can also be employed to synthesize pyridone structures.[\[8\]](#)


Metal Chelation and Catalysis

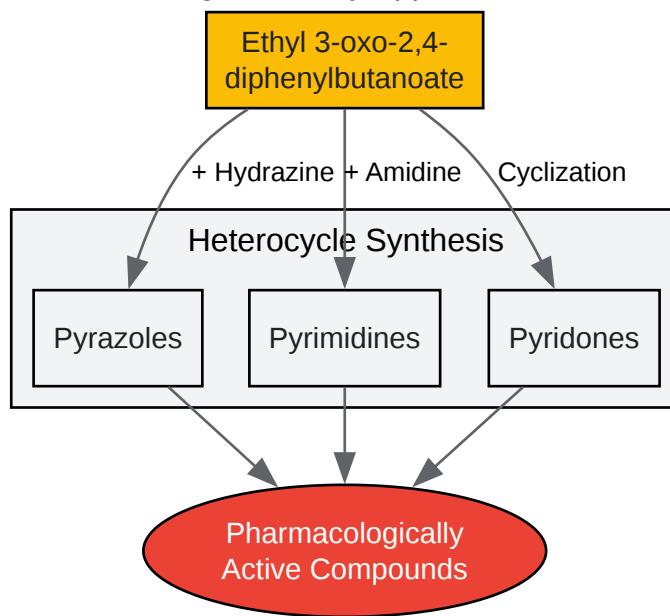
The β -keto ester moiety can act as a bidentate ligand, capable of chelating metal ions. This property can be utilized in the development of novel catalysts for organic reactions or in the design of metal-based sensors.^[8]

Visualized Workflows and Pathways


To better illustrate the processes and potential of ethyl 3-oxo-2,4-diphenylbutanoate, the following diagrams have been generated.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)


Caption: Experimental workflow for synthesis and purification.

Claisen Condensation Pathway

[Click to download full resolution via product page](#)

Caption: General reaction pathway for Claisen condensation.

Drug Discovery Applications

[Click to download full resolution via product page](#)

Caption: Potential pathways to pharmacologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. mzCloud – Ethyl 3 oxo 2 4 diphenylbutanoate [mzcloud.org]
- 3. Ethyl beta-oxo-alpha-phenylbenzenebutanoate | C18H18O3 | CID 95325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2901-29-3 CAS MSDS (ETHYL 2,4-DIPHENYLACETOACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ETHYL 2,4-DIPHENYLACETOACETATE | 2901-29-3 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ETHYL 2,4-DIPHENYLACETOACETATE CAS#: 2901-29-3 [m.chemicalbook.com]
- 8. Ethyl 2,4-diphenylacetate | 2901-29-3 | Benchchem [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Ethyl 2,4-diphenylacetate IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1617159#ethyl-2-4-diphenylacetate-iupac-name\]](https://www.benchchem.com/product/b1617159#ethyl-2-4-diphenylacetate-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com